6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
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Overview
Description
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is a heterocyclic compound that features a pyrimidine ring substituted with an ethoxy group at the 6-position and a carboxamide group at the 4-position. The carboxamide group is further substituted with a pyridin-3-ylmethyl group.
Mechanism of Action
Target of Action
Related pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory properties .
Mode of Action
Pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Related pyrimidine derivatives have been shown to inhibit key inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
Related pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Attachment of the Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group can be attached via a nucleophilic substitution reaction using pyridin-3-ylmethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Pyridin-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original substituents.
Scientific Research Applications
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
- 6-methoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(pyridin-2-ylmethyl)pyrimidine-4-carboxamide
- 6-ethoxy-N-(pyridin-4-ylmethyl)pyrimidine-4-carboxamide
Uniqueness
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to similar compounds. The presence of the ethoxy group at the 6-position and the pyridin-3-ylmethyl group at the carboxamide moiety can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6-ethoxy-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-2-19-12-6-11(16-9-17-12)13(18)15-8-10-4-3-5-14-7-10/h3-7,9H,2,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRCAFAJUARJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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